molecular formula C19H19N3O2S B2958269 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide CAS No. 688336-25-6

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide

Cat. No. B2958269
CAS RN: 688336-25-6
M. Wt: 353.44
InChI Key: UECPXPMUHPUHPA-UHFFFAOYSA-N
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Description

“2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Glutaminase Inhibition

One significant area of research involves the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been evaluated for their potential in inhibiting kidney-type glutaminase (GLS), with implications for cancer treatment. The structure-activity relationship studies highlighted some analogs' potency and solubility improvements over BPTES, indicating their therapeutic potential against P493 human lymphoma B cells both in vitro and in vivo mouse xenograft models (Shukla et al., 2012).

Antiprotozoal Activity

Another area of interest is the synthesis and evaluation of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives for their antiprotozoal activity. These compounds have demonstrated strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, indicating a potential application in treating infections caused by these protozoa. The activity of these compounds was even found to surpass that of metronidazole, the standard treatment choice (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

Research has also explored the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives. The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound against seizures induced by maximal electroshock (MES), suggesting its potential as an anticonvulsant agent (Aktürk et al., 2002).

Antioxidant, Analgesic, and Anti-inflammatory Actions

A study on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl} acetamide, revealed their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. These compounds demonstrated varying degrees of binding and inhibitory effects across multiple assays, with particular compounds showing high affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).

Future Directions

Future research could focus on the synthesis, characterization, and biological activity studies of “2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide”. This could include exploring its potential therapeutic applications based on the known biological activities of imidazole derivatives .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-19(22)25-14-18(23)21-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECPXPMUHPUHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide

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